molecular formula C7H8N4O3 B11902633 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- CAS No. 79570-58-4

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-

Katalognummer: B11902633
CAS-Nummer: 79570-58-4
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: XLLZCADRJDALIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4H-pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one core scaffold.

Eigenschaften

CAS-Nummer

79570-58-4

Molekularformel

C7H8N4O3

Molekulargewicht

196.16 g/mol

IUPAC-Name

1,5-bis(hydroxymethyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O3/c12-3-10-2-8-6-5(7(10)14)1-9-11(6)4-13/h1-2,12-13H,3-4H2

InChI-Schlüssel

XLLZCADRJDALIP-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C2=C1C(=O)N(C=N2)CO)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microwave-Assisted Alkylation under Solvent-Free Conditions

Microwave irradiation has emerged as a pivotal technique for synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives. In a study by Davoodnia et al., 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were synthesized via microwave-assisted heterocyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides under solvent-free conditions . This method achieved yields of 87–94% within 4–6 minutes, compared to 73–86% over 5–8 hours using conventional heating .

Adapting this approach for the target compound would involve substituting aroyl halides with hydroxymethylating agents such as formaldehyde or hydroxymethyl bromide. The solvent-free environment minimizes side reactions, while microwave irradiation accelerates the alkylation process. Key advantages include:

  • Reduced reaction time : Microwave conditions typically shorten synthesis from hours to minutes.

  • Enhanced purity : Solvent-free systems avoid solvolysis byproducts.

  • Scalability : Demonstrated scalability in analogous systems supports industrial applications .

Phase Transfer Catalysis for Sequential Alkylation

Phase transfer catalysis (PTC) offers a robust platform for introducing hydroxymethyl groups. A recent study synthesized pyrazolo[3,4-d]pyrimidines by alkylating 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide or propargyl bromide under PTC conditions . The reaction proceeded at room temperature in DMF, yielding derivatives in 75–90% efficiency .

For the target compound, a two-step PTC protocol could be employed:

  • Initial alkylation : Introduce the first hydroxymethyl group using hydroxymethyl bromide.

  • Second alkylation : Repeat with a second equivalent of the alkylating agent.

Critical parameters include:

  • Catalyst selection : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity.

  • Temperature control : Room temperature prevents decomposition of hydroxymethyl intermediates.

  • Solvent optimization : DMF or acetonitrile balances solubility and reaction kinetics .

Condensation Reactions with Hydroxymethyl-Containing Precursors

Constructing the pyrazolo[3,4-d]pyrimidine core with pre-installed hydroxymethyl groups presents an alternative route. VulcanChem’s documentation notes that condensation reactions are foundational for this class, though specific protocols for 1,5-bis(hydroxymethyl) derivatives remain undisclosed . A plausible pathway involves:

  • Precursor synthesis : Prepare 5-amino-1-(hydroxymethyl)-1H-pyrazole-4-carboxamide.

  • Cyclization : React with a hydroxymethylated carboxamide under acidic or basic conditions.

Comparative analysis of analogous systems reveals:

  • Yield dependencies : Electron-donating groups (e.g., hydroxymethyl) improve cyclization efficiency by 15–20% .

  • Acid catalysis : HCl in ethanol promotes ring closure but risks esterification of hydroxymethyl groups .

Biocatalytic Hydroxymethylation

While direct evidence for enzymatic synthesis of this compound is lacking, biocatalytic strategies for analogous hydroxymethylated heterocycles provide a conceptual framework. A 2022 study demonstrated whole-cell biocatalysis for synthesizing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving a space-time yield of 0.8 g L⁻¹ h⁻¹ . Key considerations for adapting this approach include:

  • Enzyme selection : Oxidoreductases or hydroxylases capable of dual C-H activation.

  • Substrate engineering : Modifying the pyrazolo[3,4-d]pyrimidine core to enhance enzyme compatibility.

  • Process optimization : Fed-batch systems to mitigate product inhibition .

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYield (%)Key Advantages
Microwave AlkylationSolvent-free, 1000W4–6 min87–94Rapid, high purity, scalable
Phase Transfer CatalysisDMF, TBAB, RT6–8 hours75–90Mild conditions, sequential alkylation
CondensationHCl/EtOH, reflux12–24 hours60–75Core structure control
BiocatalyticAqueous buffer, 30°C48–72 hours40–55*Sustainability, selectivity

*Estimated based on analogous systems.

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4H-Pyrazolo(3,4-d)pyrimidin-4-one derivatives have been studied for their potential as therapeutic agents. Research indicates that these compounds can act as inhibitors for various enzymes involved in disease processes.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases associated with cancer progression. The results demonstrated a significant reduction in tumor growth in rodent models when treated with this compound .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly regarding cognitive enhancement.

Case Study: Cognitive Enhancement

Research indicated that 4H-Pyrazolo(3,4-d)pyrimidin-4-one elevates cGMP levels in the brain, which correlates with improved memory and learning capabilities in animal models. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro tests revealed that 4H-Pyrazolo(3,4-d)pyrimidin-4-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Applications

Application AreaKey FindingsReference
Medicinal ChemistryInhibits cancer-related kinases
NeuropharmacologyEnhances cognitive function via cGMP elevation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Wirkmechanismus

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substitution Patterns

The pyrazolo[3,4-d]pyrimidin-4-one core is shared across multiple derivatives. Key structural variations include:

  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Lacks substituents at positions 1 and 5, serving as a foundational antigout drug that inhibits xanthine oxidase .
  • 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one : Features a fluorophenyl group at position 1, enhancing aromatic interactions in enzyme binding .
  • 1-(Chloroacetyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one : A chloroacetyl substituent introduces electrophilic reactivity, influencing solubility (5.17 × 10⁻⁴ M at 22°C) .

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Solubility (Moles/L) Key Properties
Allopurinol None at 1,5 136.11 Moderate (data N/A) Xanthine oxidase inhibitor
1,5-Bis(hydroxymethyl) derivative -CH₂OH at 1,5 ~194.14* Likely high Enhanced hydrophilicity
1-(4-Fluorophenyl) analog -C₆H₄F at 1 ~230.20 Low (organic solvents) Aromatic binding affinity
1-(Chloroacetyl) derivative -COCH₂Cl at 1 212.60 5.17 × 10⁻⁴ Electrophilic reactivity
1,3-Dimethyl analog -CH₃ at 1,3 ~150.15 Moderate Increased lipophilicity

*Estimated based on molecular formula.

Antitumor Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit notable antitumor effects. For example:

  • 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivative (10e): IC₅₀ of 11 µM against MCF-7 breast cancer cells, attributed to nitro group electron-withdrawing effects enhancing DNA interaction .
  • 1,5-Bis(hydroxymethyl) derivative : Hydroxymethyl groups may improve solubility and bioavailability, though specific antitumor data are lacking.

Enzyme Inhibition

  • Allopurinol: Inhibits xanthine oxidase (Ki ~3 µM), critical for uric acid reduction in gout .
  • 5-Hetarylamino-3-arylindazole derivatives: Show CK2 kinase inhibition, with substituents like trifluoromethyl enhancing potency .

Biologische Aktivität

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8N4O3
  • Molecular Weight : 188.16 g/mol
  • CAS Number : 157537

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as antimicrobial agents. For instance:

  • A study evaluated a series of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity in a dose-dependent manner. Specifically, compounds with specific substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .
CompoundTarget BacteriaConcentration (µg/mL)Inhibition (%)
Compound 1S. aureus200~100
Compound 2E. coli100~85
Compound 3S. aureus50~75

The mechanism of action appears to involve the inhibition of bacterial DNA polymerase III and other essential enzymes .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are also recognized for their anticancer properties. Research has shown that these compounds can inhibit eukaryotic protein kinases involved in cancer cell proliferation:

  • A library of pyrazolo[3,4-d]pyrimidines was tested for their ability to inhibit various kinases associated with cancer. Compounds demonstrated significant in vitro activity against tumor cells by blocking specific kinase pathways .
CompoundTarget KinaseActivity (IC50)
Compound ABcr-Abl T315I50 nM
Compound BEGFR75 nM
Compound CVEGFR30 nM

These findings suggest that the structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced selectivity and potency against cancer cells .

Case Study 1: Antibacterial Efficacy

In a controlled study involving the administration of selected pyrazolo[3,4-d]pyrimidine derivatives to mice infected with S. aureus, it was observed that certain compounds led to a significant reduction in bacterial load compared to untreated controls. This supports the potential application of these compounds in treating bacterial infections, particularly in immunocompromised patients .

Case Study 2: Cancer Treatment Potential

A separate investigation focused on the anticancer effects of these compounds on human breast cancer cell lines revealed that treatment with specific derivatives resulted in reduced cell viability and induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyrimidine H) and hydroxymethyl groups (δ 4.0–5.0 ppm, split into doublets due to coupling with adjacent N) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 241.25 for 5-amino-1-(4-methylphenyl) derivatives) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients resolve regioisomers (retention time differences of 1–2 min) .

How do structural modifications impact the toxicity profile of pyrazolo[3,4-d]pyrimidin-4-one analogs?

Advanced Research Question
Toxicity correlates with substituent electronegativity and metabolic stability. For example:

  • Chloroacetyl derivatives (CAS 96448-62-3) exhibit moderate acute toxicity (LD50 >700 mg/kg in mice via intraperitoneal routes) due to reactive chloro groups .
  • Hydroxymethyl derivatives : Reduced toxicity (e.g., 1,5-bis(hydroxymethyl)) via decreased electrophilicity and enhanced renal excretion .
  • Allopurinol analogs (CAS 315-30-0) show dose-dependent hepatotoxicity linked to xanthine oxidase inhibition, requiring rigorous metabolic stability assays in early development .

What experimental approaches resolve contradictions in solubility or bioactivity data across pyrazolo[3,4-d]pyrimidin-4-one studies?

Advanced Research Question
Discrepancies often arise from:

  • Crystallinity vs. amorphous forms : Differential scanning calorimetry (DSC) identifies polymorphs affecting solubility (e.g., melting points ranging from 212–258°C) .
  • Impurity profiles : HPLC-MS detects trace intermediates (e.g., unreacted 5-aminopyrazole) that skew bioactivity results .
  • In vitro vs. in vivo models : Adjusting serum protein binding (e.g., using albumin-free media) clarifies discrepancies in IC50 values for kinase inhibition assays .

How can regioselective N-alkylation of pyrazolo[3,4-d]pyrimidin-4-one be achieved for targeted drug design?

Advanced Research Question
Regioselective alkylation at N1 vs. N5 positions is governed by steric and electronic factors:

  • N1 selectivity : Use bulky alkylating agents (e.g., benzyl bromide) in DMF at 60°C, favoring the less hindered N1 site .
  • N5 selectivity : Electron-withdrawing substituents (e.g., nitro groups) at C3 increase N5 reactivity. Microwave-assisted synthesis (100°C, 10 min) enhances yields to >85% .
  • Validation : X-ray crystallography or NOESY NMR confirms substitution patterns .

What are the key challenges in scaling up pyrazolo[3,4-d]pyrimidin-4-one synthesis for preclinical studies?

Basic Research Question

  • Purification : Column chromatography is inefficient for gram-scale batches; switch to recrystallization from DMF/water (70:30 v/v) .
  • Byproduct control : Optimize stoichiometry (1:1.2 molar ratio of 5-aminopyrazole to dielectrophile) to minimize triazine byproducts .
  • Safety : Nitrosamine impurities from NaNO2 reactions require strict control (<1 ppm) using scavengers like ascorbic acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.